molecular formula C5H10Cl2N4 B15314646 6-(Aminomethyl)pyrazin-2-aminedihydrochloride

6-(Aminomethyl)pyrazin-2-aminedihydrochloride

Cat. No.: B15314646
M. Wt: 197.06 g/mol
InChI Key: GWIFGUJVIWYVQI-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrazin-2-aminedihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups under controlled conditions. One common method involves the hydrogenation of 2-cyanopyrazine to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrazin-2-aminedihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various pyrazine derivatives.

    Reduction: Reduction reactions can yield different aminomethyl-substituted pyrazines.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce different aminomethyl-substituted pyrazines.

Scientific Research Applications

6-(Aminomethyl)pyrazin-2-aminedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

6-(aminomethyl)pyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-5(7)9-4;;/h2-3H,1,6H2,(H2,7,9);2*1H

InChI Key

GWIFGUJVIWYVQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)N)CN.Cl.Cl

Origin of Product

United States

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